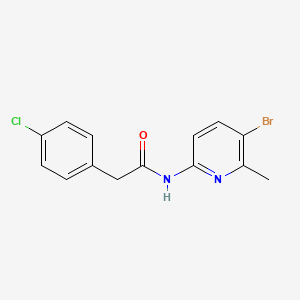
N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide, also known as BPCA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a synthetic compound that belongs to the family of pyridine derivatives. It has been extensively studied for its potential use as a pharmaceutical agent, as well as for its applications in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide is not fully understood, but it is believed to work by inhibiting various signaling pathways that are involved in the growth and proliferation of cancer cells. N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinase C and cyclin-dependent kinases. It has also been shown to induce the expression of certain genes that are involved in the regulation of cell growth and division. N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to have neuroprotective properties and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it easy to store and transport. However, there are also limitations to the use of N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide in lab experiments. It is a complex compound that requires skilled chemists to synthesize and handle. It is also expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the exploration of its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide and its potential side effects. Overall, N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has significant potential for use in various fields and is an area of active research in the scientific community.
Méthodes De Synthèse
N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-bromoacetophenone with methylamine, followed by the reaction with 2-bromo-5-methylpyridine. The final product is obtained through the reaction of the intermediate compound with 4-chloroaniline. The synthesis process is complex and requires skilled chemists to carry out the reactions.
Applications De Recherche Scientifique
N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been studied for its potential use as a pharmaceutical agent, particularly for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-bromo-6-methyl-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective properties and to improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O/c1-9-12(15)6-7-13(17-9)18-14(19)8-10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWATZDCNXNVOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)CC2=CC=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)
![4-chloro-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5868070.png)


![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5868107.png)
![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)
![1-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5868128.png)
![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5868135.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5868145.png)
